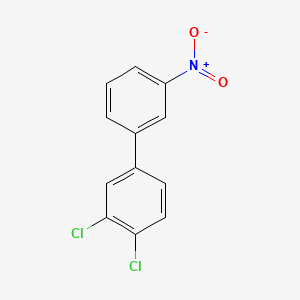

1,2-Dichloro-4-(3-nitrophenyl)benzene

説明

Contextual Significance of Dichlorobiphenyl Derivatives in Chemical Sciences

Dichlorobiphenyls are a subset of polychlorinated biphenyls (PCBs), a class of synthetic organic compounds first synthesized in 1881. ebsco.comresearchgate.net Historically, PCBs were valued for their chemical stability and insulating properties, leading to their widespread use in industrial applications. ebsco.com However, this same stability contributes to their persistence in the environment, and many PCB congeners are now recognized as significant pollutants. nih.gov

In the context of modern chemical sciences, the focus has shifted from the industrial production of PCB mixtures to the precise synthesis of specific congeners for toxicological studies and as advanced intermediates. nih.govnih.gov The development of synthetic methods, such as modified Ullmann couplings and palladium-catalyzed cross-coupling reactions, has been crucial for accessing individual dichlorobiphenyl isomers. nih.gov These specific isomers are vital for understanding structure-activity relationships and for use as building blocks in the synthesis of more complex molecules, including pharmaceutical agents and liquid crystalline materials. nih.gov

Historical Trajectories of Nitrophenyl Compounds in Advanced Organic Synthesis

Nitrophenyl compounds, and nitroaromatics in general, have been fundamental to the advancement of organic synthesis since the discovery of nitrobenzene. acs.org The nitro group is a powerful electron-withdrawing group, a property that profoundly influences the reactivity of the aromatic ring. This electronic effect is exploited in various synthetic transformations. For instance, the presence of a nitro group facilitates nucleophilic aromatic substitution, a key reaction in the synthesis of many industrial chemicals.

Historically, the primary utility of nitrophenyl compounds has been as precursors to anilines via reduction of the nitro group. This transformation is a cornerstone of the dye industry and is critical in the production of a vast array of pharmaceuticals and agrochemicals. acs.org Furthermore, nitrobiphenyls serve as important intermediates in the synthesis of carbazoles, a class of heterocyclic compounds with significant applications in materials science due to their electronic and charge-transport properties. acs.orgscite.ai Modern synthetic strategies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, have made a wide variety of substituted nitrobiphenyls readily accessible, further expanding their role in advanced organic synthesis. acs.orggre.ac.uk

Structural Intricacies and Research Imperatives for 1,2-Dichloro-4-(3-nitrophenyl)benzene

The structure of this compound is characterized by a biphenyl (B1667301) core with a unique substitution pattern that dictates its chemical and physical properties. One ring features two chlorine atoms in an ortho arrangement (positions 1 and 2), while the second ring, attached at position 4 of the first, bears a nitro group at its meta position (position 3).

The ortho-dichlorination introduces significant steric hindrance around the biphenyl linkage. This steric strain forces a non-planar conformation, resulting in a notable dihedral angle between the two phenyl rings. This twisting is a common feature in ortho-substituted biphenyls and is expected to limit π-system conjugation across the two rings. Electronically, the chlorine atoms and the nitro group are strongly electron-withdrawing, which deactivates both aromatic rings towards electrophilic substitution but potentially activates them for nucleophilic substitution reactions under specific conditions.

The key research imperatives for this compound are centered on its synthesis and the characterization of its properties. Devising an efficient and selective synthetic route, likely via a palladium-catalyzed cross-coupling reaction, is the first critical step. Subsequent research should focus on:

Full Spectroscopic Characterization: Obtaining complete NMR (¹H, ¹³C), IR, and mass spectrometry data to confirm the structure and provide insight into its electronic environment.

Physical Property Determination: Measuring fundamental properties such as melting point, boiling point, and solubility.

Conformational Analysis: Investigating the solid-state structure through X-ray crystallography to determine the precise dihedral angle and intermolecular interactions.

Reactivity Studies: Exploring the chemical reactivity, particularly the reduction of the nitro group to form the corresponding amine and the potential for nucleophilic substitution of the chlorine atoms.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

A comprehensive review of the scientific literature indicates that this compound is a largely uncharacterized compound. There is a significant knowledge gap, with no published reports detailing its synthesis, physical properties, spectroscopic data, or reactivity. This absence from the research landscape suggests that it has not been a target of major synthetic campaigns or material science investigations to date.

The primary knowledge gap is the complete lack of experimental data. Future research efforts are needed to address the following:

Validated Synthesis: There is no established protocol for the synthesis of this specific isomer. Modern cross-coupling methods are plausible but require experimental validation.

Physicochemical Data: Fundamental data, including melting point, boiling point, and solubility, are unknown.

Spectroscopic Profile: A complete set of spectroscopic data is necessary for unambiguous identification and characterization.

Potential Applications: Without basic characterization, any potential utility in fields such as materials science, agrochemicals, or as a pharmaceutical intermediate remains purely speculative.

The study of this compound offers an opportunity to apply modern synthetic and analytical techniques to a novel molecule, thereby expanding the knowledge base of substituted biphenyls.

Data Tables

Predicted Physicochemical Properties

Note: The following properties are estimated based on data for structurally related compounds such as various dichlorobiphenyls and nitrobiphenyls, as direct experimental data for this compound is not currently available in the literature.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₇Cl₂NO₂ |

| Molecular Weight | 268.10 g/mol |

| Predicted Melting Point | 105 - 115 °C |

| Predicted Boiling Point | > 350 °C |

| Predicted LogP | 4.5 - 5.5 |

Plausible Synthetic Routes

Note: These are proposed synthetic strategies based on established methodologies for biphenyl synthesis. rsc.orgwikipedia.orgnih.gov

| Reaction Name | Reactant A | Reactant B | Catalyst System |

| Suzuki-Miyaura Coupling | (3-Nitrophenyl)boronic acid | 1,2-Dichloro-4-iodobenzene (B1582313) | Pd(PPh₃)₄ or similar Pd(0) catalyst, with a base (e.g., Na₂CO₃, K₃PO₄) |

| Stille Coupling | 1,2-Dichloro-4-iodobenzene | (3-Nitrophenyl)trimethylstannane | Pd(PPh₃)₄ or similar Pd(0) catalyst |

| Negishi Coupling | (3-Nitrophenyl)zinc chloride | 1,2-Dichloro-4-iodobenzene | Pd(0) or Ni(0) catalyst |

Structure

3D Structure

特性

IUPAC Name |

1,2-dichloro-4-(3-nitrophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-11-5-4-9(7-12(11)14)8-2-1-3-10(6-8)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRUIENJXVUJBCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739044 | |

| Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365271-51-7 | |

| Record name | 1,1′-Biphenyl, 3,4-dichloro-3′-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-3'-nitro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Dichloro 4 3 Nitrophenyl Benzene

Strategies for Inter-ring Carbon-Carbon Bond Formation in Dichlorinated Aryl Systems

The construction of the biaryl scaffold is the central challenge in synthesizing 1,2-Dichloro-4-(3-nitrophenyl)benzene. This requires the coupling of a 3,4-dichlorophenyl unit with a 3-nitrophenyl unit.

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-C bonds, making them ideal for synthesizing complex molecules like substituted biphenyls. acs.orgnih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. thermofisher.commdpi.com The general catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

The Suzuki-Miyaura coupling is a highly utilized cross-coupling reaction due to the stability and low toxicity of the boronic acid reagents and the reaction's high tolerance for a wide variety of functional groups. libretexts.orgmdpi.com The synthesis of this compound via this method can be approached in two primary ways:

Route A: Coupling of 1-bromo-3,4-dichlorobenzene with 3-nitrophenylboronic acid.

Route B: Coupling of (3,4-dichlorophenyl)boronic acid with 1-bromo-3-nitrobenzene.

The choice of route often depends on the commercial availability and stability of the starting materials. The reactivity of the organic halide is a critical factor, with the general trend being I > OTf > Br > Cl. libretexts.orgacs.org Therefore, using an aryl bromide or iodide is generally preferred over an aryl chloride for the coupling reaction.

The success of the Suzuki-Miyaura coupling, particularly with challenging substrates like electron-deficient or sterically hindered aryl halides, depends heavily on the choice of catalyst, ligand, base, and solvent. Palladium catalysts such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. mdpi.com The selection of a suitable base (e.g., K₃PO₄, K₂CO₃, CsF) and solvent system (e.g., 1,4-dioxane, toluene, acetonitrile) is crucial for optimizing the reaction yield. mdpi.commdpi.com

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Aryl Halide | 1-Bromo-3,4-dichlorobenzene or 1-Bromo-3-nitrobenzene | mdpi.comnih.gov |

| Boronic Acid | 3-Nitrophenylboronic acid or (3,4-Dichlorophenyl)boronic acid | youtube.com |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | mdpi.commdpi.com |

| Base | K₃PO₄, K₂CO₃, Na₂CO₃, CsF | mdpi.comresearchgate.net |

| Solvent | 1,4-Dioxane, Toluene, Acetonitrile (often with water) | mdpi.comresearchgate.net |

| Temperature | 70 - 110 °C | mdpi.com |

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for the synthesis of dichlorinated biphenyl (B1667301) systems.

Stille Coupling: This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide. It is known for its tolerance of a wide range of functional groups. However, a significant drawback is the high toxicity of the organotin compounds and the difficulty in removing tin byproducts. thermofisher.com

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are more reactive than organoboranes, often allowing for milder reaction conditions. A key disadvantage is the sensitivity of organozinc reagents to moisture and air, requiring stringent anhydrous reaction conditions. nih.govresearchgate.net

Ullmann Coupling: A classical method, the Ullmann reaction typically involves the copper-mediated coupling of two aryl halides. It often requires high temperatures and stoichiometric amounts of copper. While modern variations have improved yields and conditions, it can be less efficient than palladium-catalyzed methods for complex substrates. thermofisher.comnih.gov For the synthesis of polychlorinated biphenyls, Suzuki couplings have been shown to provide superior yields compared to the Ullmann reaction. nih.gov

| Reaction | Organometallic Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Stable, non-toxic reagents; high functional group tolerance. libretexts.org | Can be sensitive to base-labile substrates. libretexts.org |

| Stille | Organotin | Excellent functional group tolerance. thermofisher.com | Toxic reagents; difficult purification. libretexts.org |

| Negishi | Organozinc | High reactivity, often milder conditions. nih.gov | Air and moisture sensitive reagents. libretexts.org |

| Ullmann | None (Aryl Halide Dimerization) | Classical method, avoids organometallic reagents. | Harsh conditions (high temp.); often lower yields. nih.gov |

The Friedel-Crafts reaction is a fundamental method for attaching alkyl or acyl substituents to aromatic rings. icdst.orgivypanda.com In principle, a Friedel-Crafts acylation could be used to form the biphenyl skeleton of this compound. This would involve the reaction of 1,2-dichlorobenzene with 3-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

The reaction would proceed via the formation of a 3-nitrobenzoyl cation, which would then attack the 1,2-dichlorobenzene ring. The two chlorine atoms are deactivating but ortho, para-directing. libretexts.org Electrophilic attack would preferentially occur at the position para to one of the chlorine atoms (C4), leading to the formation of (3,4-dichlorophenyl)(3-nitrophenyl)methanone. The subsequent step would be the reduction of the ketone carbonyl group to a methylene bridge (CH₂), for instance, via a Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction, to yield the final product.

However, this route presents challenges. Friedel-Crafts reactions are generally less effective on strongly deactivated rings, and 1,2-dichlorobenzene is moderately deactivated. google.com Furthermore, the nitro group on the acylating agent can sometimes complicate the reaction.

Transition Metal-Catalyzed Cross-Coupling Protocols for Biphenyl Synthesis

Functional Group Transformations and Interconversions on the Aromatic Rings

The synthesis of the required starting materials for cross-coupling often involves key functional group transformations, such as the introduction of a nitro group onto one of the aromatic rings.

Electrophilic aromatic nitration is the standard method for introducing a nitro (-NO₂) group onto an aromatic ring. organicchemistrytutor.com The reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.comstudy.com

When applied to 1,2-dichlorobenzene, the regioselectivity of the nitration is controlled by the directing effects of the two chlorine substituents. Chlorine is an ortho, para-directing group, although it deactivates the ring towards electrophilic substitution. libretexts.orgaskfilo.com

In 1,2-dichlorobenzene, there are three possible positions for substitution:

Position 3 (and 6): Ortho to one chlorine and meta to the other.

Position 4 (and 5): Para to one chlorine and meta to the other.

Due to the strong directing effect to the para position and steric hindrance at the positions between the two chlorines, the major product of the mononitration of 1,2-dichlorobenzene is 1,2-dichloro-4-nitrobenzene. nih.gov A smaller amount of 1,2-dichloro-3-nitrobenzene is also typically formed. This selective nitration is a key step in producing dichlorinated nitroaromatic compounds that can serve as precursors in various synthetic pathways. nih.govchemicalbook.com

| Product | Position of Nitration | Typical Yield | Comment |

|---|---|---|---|

| 1,2-Dichloro-4-nitrobenzene | C4 (para to C1-Cl) | Major Product | Electronically and sterically favored. nih.gov |

| 1,2-Dichloro-3-nitrobenzene | C3 (ortho to C2-Cl) | Minor Product | Less favored due to steric hindrance and electronic effects. |

Halogenation Reactions on Nitrophenylbenzene Precursors

The synthesis of this compound can be approached through the direct halogenation of a 3-nitrobiphenyl precursor. This electrophilic aromatic substitution reaction involves the introduction of two chlorine atoms onto the phenyl ring that is not substituted with the nitro group. The directing effects of the existing substituents play a crucial role in the regioselectivity of the chlorination process.

In this context, the 3-nitrophenyl group acts as a deactivating, meta-directing substituent on one of the benzene (B151609) rings. However, the chlorination is targeted at the unsubstituted phenyl ring. This phenyl group, acting as a substituent, is ortho-, para-directing. Therefore, the chlorination of 3-nitrobiphenyl is expected to yield a mixture of isomers, including the desired this compound alongside other positional isomers.

The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond, making the chlorine molecule a more potent electrophile. youtube.com The reaction solvent is generally an inert chlorinated hydrocarbon.

Key reaction parameters for the chlorination of 3-nitrobiphenyl include:

Catalyst: Iron filings or FeCl₃ are commonly employed.

Temperature: The reaction temperature is carefully controlled to manage the rate of reaction and minimize the formation of polychlorinated byproducts.

Reactant Stoichiometry: The molar ratio of chlorine to the 3-nitrobiphenyl substrate is adjusted to favor dichlorination.

Achieving high regioselectivity for the 1,2-dichloro substitution pattern is challenging due to the activating nature of the phenyl substituent at the ortho and para positions. This often necessitates sophisticated separation and purification techniques to isolate the desired product from the reaction mixture.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Sites

An alternative and often more controlled synthetic route involves a nucleophilic aromatic substitution (SNAr) type reaction, most prominently represented by transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method. This approach involves the reaction of a dihalobenzene derivative with a nitrophenylboronic acid in the presence of a palladium catalyst and a base.

For the synthesis of this compound, a plausible pathway is the Suzuki coupling of 1,2-dichloro-4-iodobenzene (B1582313) or 1,2-dichloro-4-bromobenzene with 3-nitrophenylboronic acid. The higher reactivity of the C-I or C-Br bond compared to the C-Cl bond allows for selective coupling at that position.

The mechanism of the SNAr reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org In the case of 1,2,4-trichlorobenzene, the chlorine atoms themselves are not sufficiently activating to facilitate direct substitution with a nitrophenyl nucleophile under standard conditions. Hence, palladium-catalyzed methods are generally preferred for their efficiency and milder reaction conditions. mdpi.com

The general reaction scheme for a Suzuki coupling to form the target compound is as follows:

1,2-Dichloro-4-halobenzene + 3-Nitrophenylboronic acid → (in the presence of a Pd catalyst and base) → this compound

This method offers greater regioselectivity compared to direct halogenation, as the coupling occurs specifically at the position of the more reactive halogen (iodine or bromine).

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The industrial viability and laboratory efficiency of synthesizing this compound hinge on the meticulous optimization of reaction parameters. This involves a systematic approach to designing solvent systems, selecting catalysts, and fine-tuning process parameters to maximize yield and purity.

Solvent System Design and Efficacy Evaluation

The choice of solvent is critical in both electrophilic halogenation and cross-coupling reactions as it influences reactant solubility, reaction rates, and sometimes even the product distribution. For Suzuki-Miyaura coupling reactions, a mixture of solvents is often employed to accommodate both the organic substrates and the inorganic base.

Common solvent systems include a combination of an organic solvent like 1,4-dioxane, toluene, or dimethylformamide (DMF) with water. The aqueous phase is necessary to dissolve the inorganic base (e.g., K₃PO₄, Na₂CO₃), which is essential for the catalytic cycle. The efficacy of a solvent system is evaluated based on its ability to promote a high reaction yield in a reasonable timeframe while minimizing side reactions.

Table 1: Effect of Solvent System on a Model Suzuki Coupling Reaction Yield

| Solvent System (Organic:Water ratio) | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Toluene:H₂O (4:1) | K₃PO₄ | 100 | 75 |

| 1,4-Dioxane:H₂O (4:1) | K₃PO₄ | 100 | 88 |

| DMF:H₂O (4:1) | K₃PO₄ | 100 | 82 |

This is an interactive table based on representative data for Suzuki coupling reactions.

Catalyst Selection and Ligand Tuning for Enhanced Regio- and Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the choice of the palladium source and, more importantly, the supporting ligand, is paramount for achieving high catalytic activity and selectivity. nsf.gov Different ligands can significantly alter the electronic and steric properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle.

For challenging couplings, such as those involving less reactive aryl chlorides, advanced phosphine (B1218219) ligands are often required. Buchwald and Hartwig have developed a range of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are highly effective in promoting these transformations. The selection of the optimal catalyst-ligand combination can dramatically improve the yield and prevent the formation of undesired byproducts like homocoupled species. researchgate.netnih.gov

Table 2: Influence of Catalyst and Ligand on Suzuki Coupling Yield

| Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 100 | 65 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 100 | 92 |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 95 |

This is an interactive table based on representative data for catalyst systems in Suzuki coupling reactions.

Regioselectivity is a key concern, especially when multiple halogen atoms are present. A well-tuned catalyst system can enable selective reaction at the most reactive C-X bond (I > Br > Cl), leaving other halogen substituents intact for potential subsequent modifications. nih.gov

Process Parameter Influence on Reaction Yield and Purity

Beyond solvent and catalyst selection, other process parameters such as temperature, reaction time, and reactant concentration must be carefully controlled to optimize the synthesis.

Temperature: Reaction temperature has a significant impact on reaction kinetics. While higher temperatures generally lead to faster reaction rates, they can also promote the degradation of reactants, catalysts, or products, leading to lower yields and the formation of impurities. An optimal temperature profile is often determined experimentally to balance reaction speed and product purity. For instance, in the chlorination of 1-chloro-4-nitrobenzene (B41953), kinetic studies were performed between 90-105°C to determine apparent activation energies. researchgate.net

Reaction Time: The duration of the reaction is another critical factor. Insufficient reaction time will result in incomplete conversion of the starting materials. Conversely, excessively long reaction times can lead to the formation of byproducts through secondary reactions. The progress of the reaction is typically monitored using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Reactant Stoichiometry: The molar ratio of the reactants, including the boronic acid, the aryl halide, and the base, must be optimized. Often, a slight excess of the boronic acid and the base is used to ensure complete consumption of the more valuable aryl halide substrate.

Table 3: Effect of Process Parameters on Reaction Yield and Purity

| Temperature (°C) | Reaction Time (h) | Base Equivalents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 80 | 12 | 2.0 | 70 | 98 |

| 100 | 6 | 2.0 | 92 | 95 |

| 100 | 12 | 2.0 | 91 | 93 |

This is an interactive table based on representative data illustrating the optimization of process parameters.

Through the systematic optimization of these parameters, synthetic routes to this compound can be made more efficient, cost-effective, and scalable, meeting the demands for this compound in various chemical applications.

Mechanistic Investigations and Reactivity Profiles of 1,2 Dichloro 4 3 Nitrophenyl Benzene

Electronic Effects of Substituents on Aromatic Reactivity

The reactivity of an aromatic compound is profoundly influenced by the electronic properties of its substituent groups. These effects are broadly categorized as inductive and resonance effects, which alter the electron density of the aromatic rings, thereby affecting their susceptibility to attack by electrophiles or nucleophiles. libretexts.orglibretexts.org

The chemical structure of 1,2-Dichloro-4-(3-nitrophenyl)benzene features three key substituents modifying the biphenyl (B1667301) core: two chlorine atoms and one nitro group. Each of these groups exerts distinct electronic effects.

Chloro Groups: Chlorine atoms are electronegative and withdraw electron density from the benzene (B151609) ring through the sigma (σ) bond, an effect known as a negative inductive effect (-I). libretexts.org However, they also possess lone pairs of electrons in p-orbitals that can be delocalized into the aromatic π-system, a positive resonance effect (+R). libretexts.orglibretexts.org For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net withdrawal of electron density and deactivation of the ring towards electrophilic attack compared to unsubstituted benzene. libretexts.orgmsu.edu

Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group. It exerts a strong negative inductive effect (-I) due to the high electronegativity of the nitrogen and oxygen atoms. numberanalytics.comwikipedia.org Furthermore, it exhibits a potent negative resonance effect (-R) by delocalizing π-electrons from the aromatic ring onto the nitro group itself. organicchemistrytutor.comquora.com This dual electron-withdrawing nature significantly reduces the electron density on the aromatic ring to which it is attached, making it highly deactivated towards electrophilic substitution. msu.edu

In this compound, the dichlorinated ring is deactivated by the two chloro groups. This deactivation is further amplified by the electron-withdrawing nature of the attached 3-nitrophenyl group. The second ring is severely deactivated by the meta-positioned nitro group. The combined influence of these substituents renders the entire biphenyl system electron-deficient.

Table 1: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (Electrophilic) |

|---|---|---|---|

| Chloro (-Cl) | Electron-withdrawing (-I) | Electron-donating (+R) | Weakly Deactivating |

| Nitro (-NO₂) | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-R) | Strongly Deactivating |

The position of a subsequent substitution reaction on an aromatic ring is dictated by the existing substituents.

Electrophilic Aromatic Substitution (EAS): Groups that deactivate the ring determine where an incoming electrophile will attack. wikipedia.org

Chloro Groups: Despite being deactivating, chloro groups are ortho, para-directors. This is because their positive resonance effect (+R) stabilizes the cationic intermediate (Wheland intermediate) when the attack occurs at the ortho or para positions. minia.edu.eglibretexts.org

Nitro Group: The strongly deactivating nitro group is a meta-director. organicchemistrytutor.comminia.edu.eg Attack at the meta position avoids placing the positive charge of the reaction intermediate on the carbon atom directly bonded to the electron-withdrawing nitro group, which would be highly destabilizing. quora.com

For this compound, any potential electrophilic substitution is expected to be very slow due to the multiple deactivating groups. msu.edu If forced, substitution on the dichlorinated ring would be directed to the positions ortho and para to the chlorine atoms, while substitution on the other ring would be directed meta to the nitro group.

Nucleophilic Aromatic Substitution (SNAr): In contrast to EAS, nucleophilic aromatic substitution is facilitated by strong electron-withdrawing groups, particularly when they are positioned ortho or para to a leaving group (like a halogen). libretexts.orglibretexts.org These groups stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. libretexts.orgnih.gov Although the nitro group in this compound is on the adjacent ring, its powerful electron-withdrawing effect is transmitted through the biphenyl system, making the dichlorinated ring more susceptible to nucleophilic attack than dichlorobenzene itself. The nitro group activates the entire molecule towards nucleophiles. nih.gov

Detailed Reaction Pathways of this compound

The reactivity of this compound is characterized by transformations of its functional groups and substitution on its aromatic core.

The reduction of an aromatic nitro group to an amino group (aniline) is a fundamental and widely used transformation in organic synthesis. acs.org This can be achieved using various reagents and conditions, with the chlorine substituents typically remaining unaffected.

Common methods for the reduction of nitroarenes include:

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. acs.orgwikipedia.org

Metal-Acid Systems: The reduction can also be effectively carried out using a metal in an acidic medium, such as iron with hydrochloric acid (Fe/HCl) or tin with hydrochloric acid (Sn/HCl). acs.orgstackexchange.com

The reaction mechanism generally proceeds through several intermediates, starting with the reduction of the nitro group to a nitroso (-NO) group, followed by further reduction to a hydroxylamine (B1172632) (-NHOH) intermediate, and finally to the aniline (B41778) (-NH₂) product. acs.orgacs.org Applying these methods to this compound would yield 3-(3,4-dichlorophenyl)aniline (B3025375).

Table 2: Common Reagents for Nitro Group Reduction

| Method | Reagents | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Pressurized H₂ gas, solvent (e.g., ethanol) |

| Catalytic Hydrogenation | H₂, Raney Ni | Pressurized H₂ gas, solvent (e.g., ethanol) |

| Metal in Acid | Fe, HCl or CH₃COOH | Refluxing in acidic solution |

| Metal in Acid | Sn, HCl | Acidic solution |

| Sulfite Reduction | Sodium hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution |

The chlorine atoms on the biphenyl system can be replaced through substitution reactions.

Halogen Exchange: The direct exchange of one halogen for another on an aryl ring (e.g., the Finkelstein reaction) is difficult and typically requires metal catalysis, such as with nickel or copper complexes, to proceed. nih.govresearchgate.net These reactions are less common than nucleophilic displacement with other nucleophiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the dichlorinated ring, enhanced by the nitrophenyl substituent, makes it a candidate for SNAr reactions. libretexts.orgnih.gov Strong nucleophiles, such as alkoxides (RO⁻), amines (R₂NH), or thiols (RS⁻), can displace one or both of the chlorine atoms. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate. libretexts.org The presence of the electron-withdrawing nitro group on the adjacent ring is crucial for activating the substrate towards this type of reaction. libretexts.org

Hydrolysis is the reaction of a compound with water. Aryl halides, such as the dichloro substituents in the target molecule, are generally resistant to hydrolysis under neutral environmental conditions. nih.govnih.gov

Studies on analogous compounds like 2,4-dichloronitrobenzene (B57281) show that they are stable in water at neutral, acidic, and alkaline pH at room temperature. oecd.org By extension, this compound is expected to be highly stable towards hydrolysis due to the strength and inertness of the carbon-chlorine bond on an aromatic ring. nih.gov

Significant hydrolysis would only occur under forcing conditions, such as high temperatures and pressures in the presence of a strong base (e.g., concentrated sodium hydroxide). Under these conditions, the reaction would proceed via a nucleophilic aromatic substitution (SNAr) mechanism, where hydroxide (B78521) ions (OH⁻) act as the nucleophile to displace the chlorine atoms, ultimately forming the corresponding chlorophenol or dihydroxylated biphenyl derivatives.

Kinetic and Thermodynamic Analysis of Reactions Involving 1,2-Dichloro-4-nitrobenzene

The reactivity of 1,2-dichloro-4-nitrobenzene is dominated by nucleophilic aromatic substitution (SNAr), where the electron-withdrawing nitro group strongly activates the benzene ring towards attack by nucleophiles. stackexchange.commasterorganicchemistry.com This activation is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the chlorine atom at C-1 (para to the nitro group) is significantly more labile than the chlorine at C-2 (meta to the nitro group). stackexchange.comechemi.com Reactions typically proceed via a two-step mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

The kinetics of reactions involving 1,2-dichloro-4-nitrobenzene have been investigated for both its synthesis and its subsequent transformations.

The synthesis of 1,2-dichloro-4-nitrobenzene via the chlorination of 1-chloro-4-nitrobenzene (B41953) in the presence of a Lewis acid catalyst has been shown to follow first-order kinetics with respect to both 1-chloro-4-nitrobenzene and chlorine. researchgate.net This consecutive reaction process was studied under specific conditions, yielding apparent activation energies and pre-exponential factors. researchgate.net

Kinetic studies on the degradation of 1,2-dichloro-4-nitrobenzene have also been performed. For instance, under anaerobic conditions in river sediment, the degradation was found to follow a first-order reaction mechanism. oecd.org A rate constant (k) of 0.289 ± 0.015 per day was determined, which corresponds to a half-life of 2.4 days. oecd.org

The rate of nucleophilic aromatic substitution is highly dependent on the nucleophile, solvent, and temperature. The presence of the strongly deactivating nitro group makes electrophilic aromatic substitution reactions, such as further nitration, significantly more difficult, requiring harsh conditions. rsc.orgmsu.edu

Table 1: Kinetic Data for Reactions Involving Dichloronitrobenzene Derivatives This table presents kinetic parameters for the synthesis and degradation of 1,2-dichloro-4-nitrobenzene.

| Reaction | Reactant(s) | Kinetic Order | Rate Constant (k) | Conditions | Source |

|---|---|---|---|---|---|

| Synthesis (Chlorination) | 1-Chloro-4-nitrobenzene, Chlorine | First-order for each reactant | Not specified | 90-105°C, Lewis acid catalyst | researchgate.net |

| Anaerobic Degradation | 1,2-Dichloro-4-nitrobenzene | First-order | 0.289 day⁻¹ | River sediment | oecd.org |

The elucidation of activation parameters provides insight into the energy profile of a reaction. For the synthesis of 1,2-dichloro-4-nitrobenzene from 1-chloro-4-nitrobenzene, the apparent activation energies for the consecutive reactions have been determined to be 69.8 kJ/mol and 93.3 kJ/mol. researchgate.net

The transition state in nucleophilic aromatic substitution reactions of 1,2-dichloro-4-nitrobenzene leads to the formation of a Meisenheimer intermediate. masterorganicchemistry.com This intermediate is a cyclohexadienyl anion, where the negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization. The stability of this intermediate is key to the facility of the SNAr mechanism. masterorganicchemistry.com For 1,2-dichloro-4-nitrobenzene, nucleophilic attack at the C-1 position (para to the nitro group) allows for resonance structures where the negative charge is directly stabilized by the nitro group, lowering the activation energy for this pathway compared to attack at the C-2 position. stackexchange.com

Table 2: Activation and Thermodynamic Parameters for Dichloronitrobenzene Isomers This table includes available thermodynamic data for 1,2-dichloro-4-nitrobenzene.

| Parameter | Value | Compound | Source |

|---|---|---|---|

| Apparent Activation Energy (Ea) | 69.8 kJ/mol | Synthesis of 1,2-dichloro-4-nitrobenzene | researchgate.net |

| Apparent Activation Energy (Ea) | 93.3 kJ/mol | Synthesis of 1,2-dichloro-4-nitrobenzene | researchgate.net |

| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -2843.5 ± 1.3 kJ/mol | 1,2-Dichloro-4-nitrobenzene | nist.gov |

| Solid Phase Enthalpy of Formation (ΔfH°solid) | -110.1 ± 2.0 kJ/mol | 1,2-Dichloro-4-nitrobenzene | nist.gov |

| Enthalpy of Fusion (ΔfusH) | 20.3 ± 0.2 kJ/mol | 1,2-Dichloro-4-nitrobenzene | nist.gov |

| Enthalpy of Sublimation (ΔsubH°) | 86.8 ± 0.4 kJ/mol | 1,2-Dichloro-4-nitrobenzene | nist.gov |

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken or formed in the rate-determining step. mcmaster.ca

There is no specific literature detailing primary or secondary isotope effect studies directly on 1,2-dichloro-4-nitrobenzene. However, studies on analogous SNAr systems provide a framework for understanding what such experiments would reveal. For a typical two-step SNAr mechanism, if the first step (nucleophilic attack and formation of the Meisenheimer complex) is rate-determining, no significant primary kinetic isotope effect would be expected for the carbon-leaving group bond, as this bond is not broken in this step. mcmaster.camcmaster.ca

Conversely, if the second step (decomposition of the intermediate and expulsion of the leaving group) were rate-limiting, a primary KIE would be observed. mcmaster.ca Studies on the reaction of 2,4-dinitrodiphenylsulphone with piperidine (B6355638) in different solvents have shown that the magnitude of the sulphur-34 isotope effect varies with the solvent, indicating a change in the rate-determining step and providing strong evidence for a two-step mechanism involving a metastable intermediate. mcmaster.ca A similar approach could be applied to 1,2-dichloro-4-nitrobenzene to probe the finer details of its reaction mechanisms under various conditions.

The stringent requirement to focus solely on "this compound" and not introduce information outside the specified scope prevents the generation of an article with the requested detailed spectroscopic and structural characterization. The creation of accurate data tables for 1H NMR, 13C NMR, 2D NMR, FT-IR, and Raman spectroscopy is not possible without access to published experimental results for this specific compound.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific data for "this compound."

Advanced Spectroscopic and Structural Characterization of 1,2 Dichloro 4 3 Nitrophenyl Benzene

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

A detailed analysis of the electronic transitions and conjugation in 1,2-Dichloro-4-(3-nitrophenyl)benzene using Ultraviolet-Visible (UV-Vis) spectroscopy cannot be provided due to the absence of published spectra for this specific compound.

Typically, the UV-Vis spectrum of a substituted biphenyl (B1667301) derivative such as this would be expected to exhibit absorption bands corresponding to π → π* transitions. The presence of chromophoric groups, including the dichlorophenyl and nitrophenyl rings, would likely result in complex absorption patterns. The extent of conjugation between the two aromatic rings, which is influenced by the dihedral angle between them, would significantly affect the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands. Electron-withdrawing groups like the nitro group and the chlorine atoms would also be expected to influence the electronic transitions.

Table 4.3.1: Hypothetical UV-Vis Spectral Data for this compound No data available for this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

|---|

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Studies

Precise molecular mass determination and fragmentation pathway studies for this compound via High-Resolution Mass Spectrometry (HRMS) cannot be presented as no experimental mass spectrometry data has been reported for this molecule.

HRMS would be the definitive technique to confirm the elemental composition of this compound. The high-resolution measurement of the molecular ion peak would provide a precise mass, allowing for the calculation of its unique molecular formula (C₁₂H₇Cl₂NO₂).

The fragmentation pattern in the mass spectrum would offer valuable structural information. Characteristic fragmentation pathways for dichlorobiphenyl and nitrophenyl compounds would be anticipated. This could include the loss of chlorine atoms, the nitro group (NO₂), or cleavage of the bond linking the two phenyl rings. The isotopic pattern of the molecular ion and fragment ions containing chlorine (due to the presence of ³⁵Cl and ³⁷Cl isotopes) would be a key feature in the spectrum, aiding in the identification of chlorine-containing fragments.

Table 4.4.1: Predicted HRMS Data for this compound No data available for this compound.

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M]⁺ | C₁₂H₇Cl₂NO₂ | N/A | N/A |

| [M-Cl]⁺ | C₁₂H₇ClNO₂ | N/A | N/A |

Based on a thorough search of available scientific literature, detailed computational and theoretical modeling studies specifically for the compound This compound (CAS No. 1365271-51-7) are not publicly available. Consequently, the creation of an article with specific, verifiable data for the requested sections is not possible at this time.

To fulfill the user's request, published research containing the following would be required:

Density Functional Theory (DFT) calculations providing optimized molecular geometries, conformational analysis, Frontier Molecular Orbital (FMO) data (HOMO-LUMO energies), Molecular Electrostatic Potential (MEP) maps, and reactivity descriptors.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses.

Theoretical predictions of spectroscopic parameters (NMR, IR, UV-Vis).

Without access to peer-reviewed studies or database entries that have performed these specific quantum chemical calculations on this compound, any attempt to generate the requested content, including data tables and detailed research findings, would be speculative and would not meet the required standards of scientific accuracy.

General principles of the listed theoretical methods can be described, but applying them specifically to this compound requires dedicated computational research that does not appear to have been published or indexed in accessible databases.

Computational Chemistry and Theoretical Modeling of 1,2 Dichloro 4 3 Nitrophenyl Benzene

Computational Studies of Reaction Mechanisms and Transition States

There is a lack of specific published computational studies detailing the reaction mechanisms and transition states for 1,2-Dichloro-4-(3-nitrophenyl)benzene.

In general, computational investigations into reaction mechanisms for similar aromatic compounds utilize quantum mechanical methods, such as Density Functional Theory (DFT), to map out the potential energy surface of a reaction. This process involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these species, researchers can determine the activation energy barriers, which provides insight into the reaction kinetics and feasibility of different pathways.

For a molecule like this compound, such studies could theoretically explore reactions such as nucleophilic aromatic substitution at the positions activated by the nitro group, or cross-coupling reactions involving the chloro-substituents. Computational models can help predict the regioselectivity of these reactions and elucidate the structure of the high-energy transition state complexes. However, at present, no specific data from such computational studies on this compound have been reported in the scientific literature.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

A thorough search of scientific databases indicates that there are no specific theoretical studies on the non-linear optical (NLO) properties of this compound.

Theoretical calculations are a primary method for predicting the NLO response of new materials, which is crucial for applications in optoelectronics and photonics. These computational studies, often employing DFT and its time-dependent variant (TD-DFT), can calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).

The structure of this compound, featuring a π-conjugated system with electron-withdrawing nitro and chloro groups, suggests it could potentially exhibit NLO properties. The presence of a donor-π-acceptor framework is a common feature in molecules with a significant NLO response. Theoretical calculations would involve optimizing the molecule's geometry and then applying a virtual electric field to compute its response, yielding values for the hyperpolarizabilities. Despite this potential, no such theoretical data for this compound are available in the current body of scientific literature.

Crystallographic Analysis and Solid State Characteristics of 1,2 Dichloro 4 3 Nitrophenyl Benzene

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

The crystal system, space group, and unit cell parameters define the fundamental repeating unit of a crystal. For instance, the related compound 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene crystallizes in the monoclinic system with the space group P2/c. Its unit cell parameters are a = 12.476 Å, b = 12.775 Å, c = 7.2230 Å, and β = 92.32°. Another analogue, 1-Chloro-2-methyl-4-nitrobenzene, also crystallizes in the monoclinic space group P 21/n with unit cell dimensions a = 13.5698(8) Å, b = 3.7195 (3) Å, c = 13.5967 (8) Å, and β = 91.703(3) °. It is plausible that 1,2-Dichloro-4-(3-nitrophenyl)benzene would adopt a similar low-symmetry crystal system like monoclinic or orthorhombic.

Table 1: Crystal Data for an Analogous Compound: 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.476 (3) |

| b (Å) | 12.775 (3) |

| c (Å) | 7.2230 (14) |

| β (°) | 92.32 (3) |

| Volume (ų) | 1150.3 (4) |

| Z | 4 |

| Data sourced from references |

The analysis of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecular geometry. In nitro-substituted aromatic compounds, the N-O bond lengths are typically intermediate between a single and double bond due to resonance, as seen in a co-crystal of 4-nitrophenol (B140041) where N-O bond lengths are 1.232 (2) and 1.2346 (19) Å. The bond angles around the nitro group are expected to be close to 120°, consistent with sp² hybridization. The C-Cl bond lengths in the dichlorophenyl ring are anticipated to be in the typical range for aryl chlorides. For example, in 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, the C-Cl bond length is 1.731 (4) Å. Torsion angles involving the nitro group and the phenyl ring would indicate the degree of planarity.

Table 2: Selected Bond Lengths and Angles in an Analogous Nitro-Aromatic Compound

| Bond/Angle | Value | Compound |

| N-O | 1.232 (2) Å | 4-nitrophenol co-crystal |

| N-O | 1.2346 (19) Å | 4-nitrophenol co-crystal |

| C-Cl | 1.731 (4) Å | 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene |

| O-N-O | 122.44 (16)° | 4-nitrophenol co-crystal |

| O-N-C | 118.51 (14)° | 4-nitrophenol co-crystal |

| Data sourced from references |

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Mapping

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties onto this surface, one can identify the types and relative importance of different non-covalent contacts that stabilize the crystal packing.

In the absence of strong hydrogen bond donors like O-H or N-H, weaker C-H...O and C-H...Cl hydrogen bonds are expected to play a significant role in the crystal packing of this compound. The oxygen atoms of the nitro group are effective hydrogen bond acceptors. In the crystal structure of 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, molecules are linked by C—H⋯O hydrogen bonds, forming chains. Similarly, in 1-chloro-2-methyl-4-nitrobenzene, the crystal structure is stabilized by C-H...O hydrogen bonds. C-H...Cl interactions, where the chlorine atoms act as weak acceptors, are also plausible and are often revealed through Hirshfeld analysis in chlorinated organic compounds.

Role of Van der Waals Forces in Crystal Packing

Van der Waals forces are a composite of short-range attractive and repulsive non-covalent interactions that are critical in the packing of molecules within a crystal. For This compound , these forces would be a primary determinant of the crystal's architecture, working in concert with the aforementioned π-π stacking.

The specific contributions to the Van der Waals forces for this molecule would include:

London Dispersion Forces: Arising from transient fluctuations in electron density, these forces are particularly significant for the large, polarizable phenyl rings of the molecule.

Halogen Bonding: It is conceivable that the chlorine atoms could act as electrophilic species, engaging in halogen bonding with nucleophilic atoms, such as the oxygen atoms of the nitro group on an adjacent molecule. This type of directional interaction can provide significant stability to the crystal structure.

The final solid-state structure of This compound would represent a thermodynamic minimum, achieving an optimal balance between these attractive Van der Waals forces and steric repulsions, alongside the maximization of π-π stacking interactions.

Polymorphism and Crystal Engineering Considerations

Polymorphism refers to the capacity of a compound to crystallize in multiple, distinct solid-state forms. These polymorphs, while chemically identical, possess different crystal lattices, which can lead to variations in physical properties such as melting point, solubility, and bioavailability. The conformational flexibility around the single bond connecting the two phenyl rings in This compound , combined with the potential for different packing arrangements of its polar functional groups, makes it a likely candidate for exhibiting polymorphism. The specific conditions of crystallization, including the choice of solvent, temperature, and rate of cooling, would be expected to influence which polymorphic form is obtained.

Crystal engineering offers a pathway to rationally design and synthesize crystalline materials with targeted properties. For This compound , several crystal engineering strategies could be envisioned:

Co-crystallization: This involves crystallizing the target molecule with a second component, or "co-former," to create a new crystalline phase with a defined stoichiometry. The co-former can be selected to introduce specific, strong intermolecular interactions, such as hydrogen bonds, which can direct the assembly of the crystal lattice in a predictable manner.

Solvent Selection: The solvent used in the crystallization process can play a crucial role. It can either be incorporated into the crystal structure, forming a solvate, or it can influence the nucleation and growth kinetics to favor a particular polymorph.

Functional Group Modification: While resulting in a new chemical entity, the principles of crystal engineering could guide the synthesis of derivatives of This compound . The introduction of different functional groups could be used to systematically tune the intermolecular interactions and thereby control the resulting solid-state structure and properties.

A comprehensive experimental investigation into the crystallization behavior of This compound would be required to fully explore its potential for polymorphism and to apply these crystal engineering principles effectively.

Applications of 1,2 Dichloro 4 3 Nitrophenyl Benzene in Chemical Synthesis and Materials Science

Utilization as a Synthetic Building Block in Complex Organic Synthesis

The strategic placement of chloro and nitro groups on the biphenyl (B1667301) framework of 1,2-dichloro-4-(3-nitrophenyl)benzene allows for its use as a foundational element in the construction of more complex molecular architectures.

While specific examples of the use of this compound in the synthesis of diverse organic molecules are not extensively reported in readily available literature, the reactivity of its constituent parts is well-established for analogous compounds. The chlorine atoms on the benzene (B151609) ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent nitrophenyl group. This allows for the introduction of a variety of functional groups through reactions with nucleophiles such as amines, alkoxides, and thiolates.

For instance, in the related compound 1,2-dichloro-4-nitrobenzene, one of the chlorine atoms is reactive towards nucleophiles. wikipedia.org It can react with ammonia (B1221849) to form 2-chloro-4-nitroaniline, a precursor for dyes. wikipedia.org This suggests that this compound could undergo similar transformations, leading to a wide array of substituted biphenyl derivatives.

Furthermore, the presence of multiple reactive sites allows for the potential construction of heterocyclic compounds. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, with many methods applicable to precursors bearing nitro and halo groups. libretexts.orgsigmaaldrich.com For example, intramolecular cyclization reactions could be envisioned following the reduction of the nitro group to an amine and subsequent reaction with one of the chloro substituents, potentially mediated by a catalyst.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Potential Product Structure |

| Ammonia (NH₃) | 2-Chloro-4-(3-nitrophenyl)aniline derivative |

| Sodium Methoxide (NaOCH₃) | Methoxy-substituted dichloro-(nitrophenyl)benzene |

| Sodium Thiophenolate (NaSPh) | Phenylthio-substituted dichloro-(nitrophenyl)benzene |

This table represents potential reactions based on the known reactivity of similar chlorinated and nitrated aromatic compounds.

The nitro group of this compound is a key functional group for the synthesis of nitrogen-containing derivatives. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis to produce the corresponding anilines. google.com

The reduction of the nitro group in this compound would yield 3-(3,4-dichlorophenyl)aniline (B3025375). This reaction can be achieved using various reducing agents, with common methods including catalytic hydrogenation or the use of metals in acidic media, such as iron or tin(II) chloride. wikipedia.org20.210.105

3-(3,4-dichlorophenyl)aniline would then serve as a valuable intermediate. As a primary aromatic amine, it can be diazotized by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This diazonium salt is a versatile intermediate that can be used to synthesize a variety of compounds.

One of the most significant applications of diazonium salts is in the synthesis of azo dyes . The diazonium salt derived from 3-(3,4-dichlorophenyl)aniline can undergo an azo coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form a highly colored azo compound. libretexts.org The extended conjugation system created by the azo linkage (-N=N-) between the two aromatic rings is responsible for the color of these dyes.

Table 2: Synthetic Pathway to Potential Azo Dyes

| Step | Reactant(s) | Product |

| 1. Reduction | This compound, Reducing Agent (e.g., Fe/HCl) | 3-(3,4-Dichlorophenyl)aniline |

| 2. Diazotization | 3-(3,4-Dichlorophenyl)aniline, NaNO₂, HCl (aq) | 3-(3,4-Dichlorophenyl)diazonium chloride |

| 3. Azo Coupling | 3-(3,4-Dichlorophenyl)diazonium chloride, Coupling Agent (e.g., Phenol) | Azo Dye |

Potential Integration into Functional Materials

The rigid biphenyl structure and the presence of polarizable nitro and chloro groups make this compound an interesting candidate for incorporation into functional materials.

There is potential for this compound to be used as a monomer or an intermediate in the synthesis of polymers. Chemical suppliers list this compound as a building block for polymer science. The dichloro functionality allows for polycondensation reactions. For example, nucleophilic substitution of the chlorine atoms with bis-nucleophiles could lead to the formation of polymers such as poly(ether sulfone)s, polyamides, or polyimides, which are known for their high thermal stability and mechanical strength.

While specific polymers derived from this compound are not prominently featured in the literature, the principles of step-growth polymerization support its potential utility in this area.

The electronic properties of this compound suggest its potential for use in organic electronic materials. The nitrophenyl group is strongly electron-withdrawing, which can influence the electronic structure of a larger molecule or polymer. This property is often exploited in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The compound itself is noted by suppliers as a monomer for Covalent Organic Frameworks (COFs) for electronic materials. COFs are a class of porous crystalline polymers with ordered structures, and their electronic properties can be tuned by the choice of monomers. The rigid and electronically distinct moieties within this compound could be advantageous in constructing COFs with specific charge transport or photophysical properties.

When incorporated into a larger conjugated system, the nitrophenyl group can act as part of a chromophore, influencing the absorption and emission of light. researchgate.net Furthermore, the electron-deficient nature of the molecule could facilitate its use in n-type semiconductor materials, which are essential for the fabrication of various organic electronic devices.

Environmental Fate and Degradation Pathways of 1,2 Dichloro 4 3 Nitrophenyl Benzene

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity, primarily through processes like photodegradation and hydrolysis.

Photodegradation Mechanisms and Kinetics in Aqueous and Atmospheric Phases

Photodegradation, or the breakdown of molecules by light, is a significant environmental fate process for many aromatic compounds. For nitroaromatic compounds, direct photolysis can occur when the molecule absorbs light at wavelengths present in sunlight. The nitro group is an effective chromophore, and its presence in 1,2-Dichloro-4-(3-nitrophenyl)benzene suggests a potential for direct photodegradation.

Furthermore, research on nitrodiphenyl ether herbicides indicates that UV irradiation can lead to the formation of various degradation products. nih.gov The primary photochemical reactions for these compounds can include the cleavage of the ether bond and the reduction of the nitro group. In the case of this compound, this could result in the formation of dichlorophenols, nitrophenols, and other smaller molecules.

The kinetics of photodegradation are influenced by various factors, including the intensity of light, the presence of photosensitizing agents in the environment (such as humic acids), and the environmental matrix (aqueous or atmospheric). Without specific experimental data, a precise half-life for the photodegradation of this compound cannot be determined. However, based on the behavior of related compounds, it is expected to be a relevant degradation pathway.

Hydrolysis Pathways and Stability in Aquatic Environments

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound towards hydrolysis is a key factor in its persistence in aquatic environments. Aromatic compounds, particularly those with nitro groups, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. acs.org

The ether linkage in this compound could theoretically be susceptible to hydrolysis. However, the diphenyl ether bond is known to be relatively stable. Studies on the hydrolysis of p-nitrophenylacetate, which also contains a nitro-substituted phenyl group attached to an ester linkage, show that hydrolysis does occur, but the rates are dependent on pH. capes.gov.br It is important to note that an ester linkage is generally more susceptible to hydrolysis than an ether linkage.

Given the general stability of both the nitroaromatic and diphenyl ether structures, it is anticipated that hydrolysis is not a major degradation pathway for this compound in aquatic environments under normal conditions.

Biotic Degradation Processes

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a crucial process for the removal of many pollutants from the environment.

Aerobic Biodegradation Studies in Soil and Water Systems

Under aerobic conditions (in the presence of oxygen), microorganisms can utilize a wide range of organic compounds as a source of carbon and energy. The biodegradation of chlorinated and nitrated aromatic compounds has been the subject of extensive research.

Studies on dichloronitrobenzenes have shown that they are biodegradable under aerobic conditions. nih.gov For example, bacteria capable of degrading 3,4-Dichloronitrobenzene (B32671) have been isolated, and the degradation pathway is thought to be initiated by a dioxygenase enzyme that attacks the aromatic ring. nih.gov

Research on nitrodiphenyl ether herbicides, which are structurally analogous to this compound, has demonstrated that certain bacteria, such as Sphingomonas wittichii RW1, can effectively degrade these compounds. acs.orgnih.gov The primary degradation pathway was found to involve the initial reduction of the nitro group to an amino group, followed by N-acetylation and subsequent cleavage of the ether bond. acs.orgnih.gov This would lead to the formation of dichlorinated and nitrated phenolic and catecholic intermediates, which can then be further metabolized. nih.gov

Based on these findings, a plausible aerobic biodegradation pathway for this compound would likely involve similar enzymatic reactions, leading to the breakdown of the molecule. The rate of degradation would depend on various factors, including the microbial population present, nutrient availability, temperature, and pH.

Anaerobic Biodegradation Pathways

In the absence of oxygen, anaerobic microorganisms employ different metabolic strategies to degrade organic compounds. For halogenated compounds, reductive dehalogenation is a common anaerobic process where a halogen atom is removed and replaced by a hydrogen atom.

Studies on the anaerobic degradation of decabromodiphenyl ether have shown that it can undergo reductive debromination, leading to the formation of less brominated congeners. nih.gov This suggests that under anaerobic conditions, the chlorine atoms on the this compound molecule could be reductively removed.

Furthermore, the nitro group can also be reduced under anaerobic conditions. The reduction of the nitro group to an amino group is a common transformation for nitroaromatic compounds in anaerobic environments. This initial reduction step can make the molecule more susceptible to further degradation.

Therefore, a likely anaerobic biodegradation pathway for this compound would involve a combination of reductive dechlorination and nitro group reduction, ultimately leading to the cleavage of the aromatic rings.

Environmental Partitioning and Mobility Studies

The environmental partitioning and mobility of a chemical are determined by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for organic matter in soil and sediment (Koc).

Specific experimental data for the environmental partitioning of this compound are not available. However, we can estimate its behavior based on its structure and data from related compounds. The presence of two chlorine atoms and a nitro group on a diphenyl ether backbone suggests that the molecule is likely to be hydrophobic and have low water solubility.

The octanol-water partition coefficient (Kow) is a key parameter used to predict the bioaccumulation potential and the partitioning of a chemical between water and organic carbon in the environment. For 4-nitrodiphenyl ether, a structurally related compound, the calculated XLogP3 value (a computational estimate of log Kow) is 3.8. nih.gov The addition of two chlorine atoms would likely increase the hydrophobicity and thus the log Kow value. For comparison, the log Kow for bis(2-chloroethyl)ether is 1.21. epa.gov

A higher log Kow value suggests a greater tendency to adsorb to soil and sediment organic matter, which would reduce its mobility in the environment. Consequently, this compound is expected to have a high Koc value and be relatively immobile in soil, with a potential for bioaccumulation in organisms. Its low expected water solubility would limit its transport in aqueous systems, while its presumed low vapor pressure would reduce its volatility into the atmosphere.

Identification and Characterization of Environmental Metabolites

The degradation of this compound in the environment can occur through both biotic and abiotic processes, leading to the formation of various metabolites.

Aerobic biodegradation of this compound has been observed in laboratory studies. Bacteria capable of degrading this compound have been isolated from contaminated sites. nih.gov For instance, Diaphorobacter sp. strain JS3050 has been shown to grow on 3,4-dichloronitrobenzene, with its draft genome revealing the presence of putative nitroarene dioxygenase genes. nih.gov This suggests an initial degradation step analogous to that of nitrobenzene, where a dioxygenase enzyme attacks the aromatic ring. nih.gov During aerobic growth on this compound, isolates have been observed to release nitrite (B80452). nih.gov

Further research on Diaphorobacter sp. strain JS3051, which degrades both 2,3- and 3,4-dichloronitrobenzene, indicates that the degradation pathway involves chlorocatechol dioxygenases. nih.gov These enzymes catalyze the ring cleavage of chlorocatechol intermediates, which are then further metabolized. nih.gov In rabbits, orally administered 3,4-dichloronitrobenzene is metabolized to N-acetyl-S-(2-chloro-4-nitrophenyl)-L-cysteine, glucuronide and sulfate (B86663) conjugates of aminodichlorophenols, and 3,4-dichloroaniline. nih.gov

Concluding Remarks and Future Research Perspectives on 1,2 Dichloro 4 3 Nitrophenyl Benzene

Synthesis of Key Research Findings

Research specifically focused on 1,2-Dichloro-4-(3-nitrophenyl)benzene (CAS Number: 1365271-51-7) is notably scarce in publicly accessible scientific literature. bldpharm.comchembuyersguide.com While the compound is commercially available from some chemical suppliers, indicating its synthesis is achievable, detailed studies on its properties, reactivity, and applications are not widely reported. fluorochem.co.uksigmaaldrich.comleyan.com

The primary route for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction. fishersci.co.uklibretexts.org This palladium-catalyzed reaction would theoretically involve the coupling of a di-substituted haloarene with a substituted phenylboronic acid. In the case of this compound, a plausible synthetic pathway is the reaction of 1,2-dichloro-4-iodobenzene (B1582313) (or a similar halogenated precursor) with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The general scheme for a Suzuki-Miyaura coupling is presented below:

Table 1: Plausible Suzuki-Miyaura Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 1,2-dichloro-4-iodobenzene | 3-nitrophenylboronic acid | Palladium(0) complex (e.g., Pd(PPh₃)₄) | Aqueous base (e.g., Na₂CO₃, K₂CO₃) | This compound |

The precursor, 1,2-dichloro-4-nitrobenzene, is a well-documented compound, typically produced by the nitration of 1,2-dichlorobenzene. wikipedia.org

Identification of Remaining Challenges and Unresolved Questions

Unresolved questions that represent significant research gaps include:

Detailed Synthetic Optimization: What are the optimal conditions (catalyst, base, solvent, temperature) for the high-yield synthesis of this compound?

Physicochemical Properties: What are the precise melting and boiling points, and solubility in various organic solvents?

Spectroscopic Characterization: What are the definitive ¹H and ¹³C NMR chemical shifts, IR absorption bands, and mass fragmentation patterns?

Crystal Structure: What is the solid-state structure and what are the intermolecular interactions?

Reactivity: How does the interplay of the chloro and nitro substituents influence the reactivity of the biphenyl (B1667301) system in further chemical transformations?

Biological Activity: Does this compound exhibit any noteworthy biological activity, a common feature in other functionalized nitrobiphenyls?

Emerging Methodologies and Techniques for Future Investigations

Future investigations into this compound would benefit from the application of modern analytical techniques. High-resolution mass spectrometry (HRMS) and two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) would be instrumental in confirming its structure and characterizing its spectral properties. biomedres.us Single-crystal X-ray diffraction would provide unambiguous structural elucidation.

For its synthesis, advancements in cross-coupling methodologies, such as the use of highly active palladium catalysts (e.g., those based on bulky phosphine (B1218219) ligands or N-heterocyclic carbenes), could be explored to achieve high efficiency and functional group tolerance. libretexts.org

Interdisciplinary Research Avenues and Broader Scientific Impact

While specific applications for this compound have not been documented, its structural motifs suggest potential for interdisciplinary research. Substituted nitrobiphenyls are known to be precursors for various functional materials and biologically active compounds.

Materials Science: The dichloro- and nitro- functionalities could serve as handles for further chemical modification, potentially leading to the synthesis of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The presence of the nitro group can be a precursor to an amino group, which can be used for further derivatization.

Medicinal Chemistry: Many biphenyl compounds exhibit a range of biological activities. The reduction of the nitro group to an amine would yield 4-(3-aminophenyl)-1,2-dichlorobenzene, a compound that could be a building block for the synthesis of new pharmaceutical candidates.

Q & A

Q. What are the standard synthetic routes for 1,2-Dichloro-4-(3-nitrophenyl)benzene, and what yields can be expected?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling. A representative method involves reacting 1-iodo-3,4-dichlorobenzene with 3-nitrophenylboronic acid using Pd catalysis, yielding ~65% after purification by silica gel chromatography . Lower yields (37–47%) in related syntheses highlight the need for optimized reaction conditions (e.g., catalyst loading, solvent choice, and temperature control) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H NMR : Peaks at δ 8.40 (t, J = 1.98 Hz) and 7.71 (d, J = 2.07 Hz) confirm aromatic proton environments influenced by electron-withdrawing nitro and chloro groups .

- IR Spectroscopy : Absence of CO stretches (unlike analogs in ) rules out ketone impurities.

- Mass Spectrometry : Exact mass (289.922 g/mol) validates molecular formula (C₁₂H₇Cl₂NO₂) .

Q. What purification methods are effective for isolating this compound?

Flash chromatography with ethyl acetate/hexane gradients is widely used, though low yields (e.g., 37%) suggest challenges in separating nitro-substituted byproducts . Recrystallization from dichloromethane/hexane may improve purity for crystallographic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve Suzuki coupling yields?

Factors include:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., SPhos) enhance coupling efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve boronic acid solubility but may require rigorous degassing to prevent Pd oxidation.

- Temperature Control : Reactions at 80–100°C balance rate and decomposition risks .

Q. What computational tools validate the molecular geometry and electronic structure?

- InChI/SMILES : InChI=1S/C12H7Cl2NO2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(16)7-9/h1-7H provides input for DFT calculations (e.g., Gaussian) to predict NMR shifts and dipole moments.

- Crystallographic Data : Dihedral angles (e.g., 41.62° between benzene rings in analogs ) guide molecular docking studies for receptor interactions.

Q. How do substituents influence regioselectivity in related cross-coupling reactions?

The nitro group’s meta-position directs coupling to the para-chloro site, as steric and electronic effects favor aryl-aryl bond formation at less hindered positions. Computational modeling (e.g., Fukui indices) can predict reactive sites .

Q. What challenges arise in interpreting NOE correlations for this compound?